molecular formula C9H15NOS B7926783 2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol

2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol

Cat. No.: B7926783
M. Wt: 185.29 g/mol
InChI Key: JOZYWTAJAVVGNG-UHFFFAOYSA-N
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Description

2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of thiophene derivatives, including 2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or 1,4-dicarbonyl compounds under specific reaction conditions . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and microbial growth . The exact molecular targets and pathways may vary depending on the specific application and context.

Properties

IUPAC Name

2-[methyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-8-3-6-12-9(8)7-10(2)4-5-11/h3,6,11H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZYWTAJAVVGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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